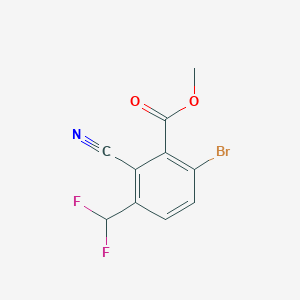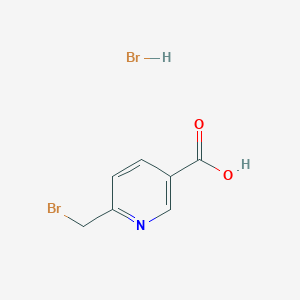
FKBP12 PROTAC dTAG-7
概要
説明
dTAG-7は、変異型FKBP12 F36V融合タンパク質用に特別に設計された第一世代のデグレーダーです。 F36V単一点変異FKBP12を選択的に結合するリガンド、リンカー、およびセレブロン結合リガンドで構成されています。 この化合物は、細胞内の特定のタンパク質を選択的かつ迅速に分解することを可能にする標的タンパク質分解の方法である、dTAGシステムの一部です .
作用機序
dTAG-7の作用機序には、標的タンパク質(FKBP12 F36Vと融合)、dTAG-7分子、およびE3ユビキチンリガーゼセレブロン間の三元複合体の形成が含まれます。 この複合体は、標的タンパク質のポリユビキチン化を促進し、プロテアソームによる分解のために標識付けます。 分解プロセスは迅速、選択的、可逆的であり、細胞内のタンパク質レベルを正確に制御することができます .
生化学分析
Biochemical Properties
FKBP12 PROTAC dTAG-7 plays a crucial role in biochemical reactions by inducing the degradation of FKBP12F36V fusion proteins. It interacts with several biomolecules, including the FKBP12F36V protein and the E3 ubiquitin ligase cereblon. The compound forms a ternary complex with FKBP12F36V and cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This selective degradation mechanism allows for precise control over protein levels in biochemical studies.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The degradation of FKBP12F36V fusion proteins by this compound can lead to alterations in downstream signaling pathways, affecting cellular responses and functions . Additionally, the compound’s ability to selectively degrade target proteins makes it a valuable tool for studying protein function and regulation in different cellular contexts.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with FKBP12F36V and cereblon. This interaction facilitates the recruitment of the E3 ubiquitin ligase complex, leading to the ubiquitination of FKBP12F36V. The ubiquitinated protein is then recognized and degraded by the proteasome . This targeted degradation process allows for precise control over protein levels, enabling researchers to study the effects of protein depletion on cellular processes and pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal effects on cellular function. The compound’s stability and degradation kinetics play a crucial role in determining its long-term effects. Studies have shown that this compound can induce rapid and reversible degradation of FKBP12F36V fusion proteins, allowing researchers to investigate the temporal dynamics of protein function . The compound’s stability and degradation rate are essential factors to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound can induce dose-dependent degradation of FKBP12F36V fusion proteins, with higher doses leading to more pronounced effects . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall health and viability of the animal models. Careful optimization of dosage is necessary to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the degradation of FKBP12F36V fusion proteins . This targeted degradation process can influence metabolic flux and metabolite levels, providing insights into the regulation of cellular metabolism and protein turnover.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound’s interactions with transporters and binding proteins can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution dynamics of this compound is essential for optimizing its efficacy and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can interact with its target proteins . The subcellular localization of this compound is a crucial factor in determining its effectiveness in degrading FKBP12F36V fusion proteins and modulating cellular processes.
準備方法
合成経路と反応条件: dTAG-7の合成には、FKBP12 F36Vを選択的に結合するリガンドをセレブロン結合リガンドに結合するヘテロ二機能性分子の作成が含まれます。
工業生産方法: dTAG-7の工業生産には、自動合成装置や高速液体クロマトグラフィー(HPLC)などの精製システムの使用など、大規模な有機合成技術が使用され、最終製品の純度と一貫性を確保します。 生産プロセスは、化合物の有効性と安全性を確保するために、厳格な品質管理基準に従う必要があります .
化学反応の分析
反応の種類: dTAG-7は、酸化や還元などの従来の化学反応ではなく、主に結合と分解反応を起こします。 標的タンパク質とE3ユビキチンリガーゼとの三元複合体を形成し、標的タンパク質のポリユビキチン化とそれに続く分解を引き起こします。
一般的な試薬と条件: dTAG-7の作用に関与する主要な試薬には、FKBP12 F36Vリガンド、セレブロン結合リガンド、およびE3ユビキチンリガーゼが含まれます。 これらの反応の条件は通常生理的であり、体温と中性pHで細胞環境内で起こります。
主要な生成物: dTAG-7を含む反応の主要な生成物は、プロテアソームによってより小さなペプチドとアミノ酸に分解される、分解された標的タンパク質です .
4. 科学研究への応用
dTAG-7は、特に化学、生物学、医学の分野における科学研究で幅広い応用範囲を持っています。 特定のタンパク質の機能を研究するために、そのタンパク質を迅速かつ選択的に分解することができます。 これにより、研究者はタンパク質損失の細胞プロセスへの直接的な影響を観察することができ、タンパク質の機能とその関与する経路についての洞察を得ることができます。
医学では、dTAG-7は、特定のタンパク質の分解による影響を実証することで、潜在的な薬物標的を検証するために使用できます。 これは、がん研究において特に有用であり、がん遺伝子タンパク質の分解は、腫瘍の増殖と生存におけるその役割を明らかにすることができます。 さらに、dTAG-7は、タンパク質間の相互作用とタンパク質機能への翻訳後修飾の影響を研究するために使用できます .
科学的研究の応用
dTAG-7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the function of specific proteins by enabling their rapid and selective degradation. This allows researchers to observe the immediate effects of protein loss on cellular processes, providing insights into protein function and the pathways they are involved in.
In medicine, dTAG-7 can be used to validate potential drug targets by demonstrating the effects of degrading a specific protein. This is particularly useful in cancer research, where the degradation of oncogenic proteins can reveal their role in tumor growth and survival. Additionally, dTAG-7 can be used to study protein-protein interactions and the effects of post-translational modifications on protein function .
類似化合物との比較
dTAG-7は、PROteolysis TArgeting Chimeras(PROTAC)や分子接着剤など、より広範な標的タンパク質分解技術のクラスの一部です。 これらの技術と比較して、dTAG-7は、標的タンパク質にプレ既存のリガンドを必要とせずにタンパク質を分解できるという独自の利点を提供します。 これにより、幅広いタンパク質の研究に役立つ汎用性の高いツールとなります。
類似化合物:
- PROTAC:これらの分子も、E3ユビキチンリガーゼを標的タンパク質にリクルートすることでタンパク質分解を誘発します。 標的タンパク質に既知のリガンドが必要です。
- 分子接着剤:これらの低分子は、標的タンパク質とE3ユビキチンリガーゼ間の相互作用を促進し、タンパク質分解につながります。 標的タンパク質に適したリガンドがない場合によく使用されます .
特性
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAWDLUIZXIPI-FJDAOBEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H79N5O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


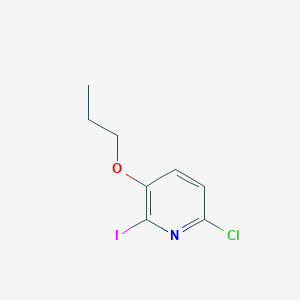
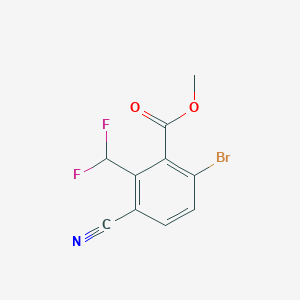

![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)
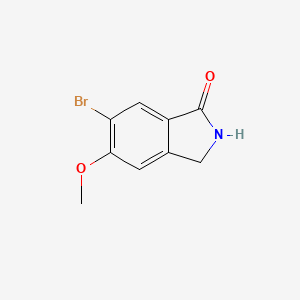
![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)
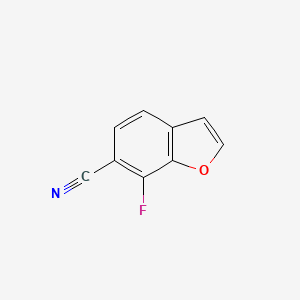

![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)
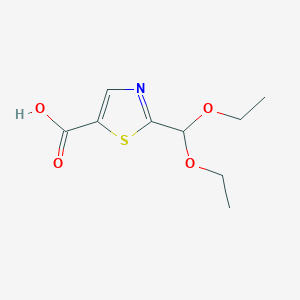
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B1449431.png)

